(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H14BrN3O2S and its molecular weight is 464.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of the compound typically involves a multi-step process that integrates various chemical precursors. A common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with 4-bromobenzaldehyde and malononitrile in the presence of a catalyst such as DMAP. The resulting compound is characterized by its unique thiazole and chromen moieties, which are crucial for its biological activity .
2.1 Antitumor Activity
Research indicates that compounds featuring thiazole and chromen structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of the thiazole ring in the compound enhances its cytotoxic activity against various cancer cell lines, with IC50 values indicating potent effects comparable to established chemotherapeutic agents like doxorubicin .
2.2 Anticonvulsant Properties
Thiazole-based compounds have also been evaluated for their anticonvulsant activities. In experimental models, certain derivatives have demonstrated the ability to eliminate tonic extensor phases in seizure models, suggesting potential therapeutic applications in epilepsy management .
2.3 Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The presence of hydroxyl groups within its structure contributes to radical scavenging activities comparable to vitamin C. This property is crucial for mitigating oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The thiazole moiety interacts with cellular targets involved in cell cycle regulation and apoptosis, promoting cancer cell death through both intrinsic and extrinsic pathways.
- Anticonvulsant Mechanism : It is hypothesized that the compound modulates neurotransmitter levels or ion channel activity, thereby stabilizing neuronal excitability.
- Antioxidant Mechanism : The radical scavenging ability is attributed to the electron-donating capacity of hydroxyl groups, which neutralize free radicals and prevent cellular damage .
4. Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
5. Conclusion
The compound This compound exhibits promising biological activities across multiple domains, particularly in antitumor and anticonvulsant applications. Its structural features play a pivotal role in mediating these effects, warranting further investigation into its therapeutic potential.
特性
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O2S/c1-13-8-16(23)6-7-18(13)25-11-15(10-24)21-26-19(12-29-21)17-9-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLWGPMAZOQXIR-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。